N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide
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Overview
Description
N’~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4-NITROBENZOHYDRAZIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with morpholino groups and a nitrobenzohydrazide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4-NITROBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with morpholine under controlled conditions to form the dimorpholino-triazine intermediate . This intermediate is then reacted with 4-nitrobenzohydrazide in the presence of a suitable base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and enhance product quality .
Chemical Reactions Analysis
Types of Reactions
N’~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the morpholino groups can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in solvents like tetrahydrofuran (THF) are commonly used.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the nitro group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, but typically result in modified triazine derivatives.
Reduction Reactions: The primary product is the corresponding amine derivative of the original nitro compound.
Scientific Research Applications
N’~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4-NITROBENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4-NITROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of tumor cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
N’~1~-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4-NITROBENZOHYDRAZIDE stands out due to its specific combination of a triazine ring with morpholino groups and a nitrobenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22N8O5 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C18H22N8O5/c27-15(13-1-3-14(4-2-13)26(28)29)22-23-16-19-17(24-5-9-30-10-6-24)21-18(20-16)25-7-11-31-12-8-25/h1-4H,5-12H2,(H,22,27)(H,19,20,21,23) |
InChI Key |
GNXMXJGDTOMXQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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